3-(3 inverted exclamation mark -Chlorophenyl)-6-methyl-4-phenylcoumarin

Description

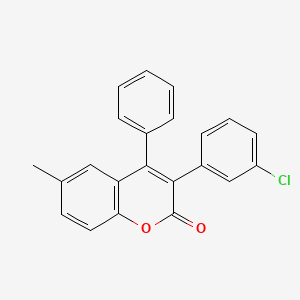

3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin is a synthetic coumarin derivative characterized by a chloro-substituted phenyl group at position 3, a methyl group at position 6, and a phenyl group at position 4 of the coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(3-chlorophenyl)-6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXOINWZVULPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Amine-Mediated Synthesis

This route utilizes primary amines (e.g., methylamine, ethylamine) to facilitate the Mannich reaction, a key step in forming the coumarin scaffold. The protocol involves:

- Reagent Preparation : 7-Hydroxy-4-methylcoumarin is dissolved in industrial ethanol, followed by the addition of a primary amine and formaldehyde.

- Condensation and Cyclization : The mixture is heated to 80°C under reflux for 5 hours, enabling the formation of the intermediate imine, which subsequently cyclizes to yield the coumarin core.

- Workup : The crude product is isolated via rotary evaporation, solidified in water, and purified through recrystallization using ethanol.

Table 1: Reaction Conditions for Primary Amine-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | 7-Hydroxy-4-methylcoumarin |

| Solvent | Industrial Ethanol |

| Amine Reagent | Methylamine (40% aqueous solution) |

| Formaldehyde | 37.5% aqueous solution |

| Molar Ratio | 1:1:2 (Starting material:Amine:Formaldehyde) |

| Reaction Temperature | 80°C |

| Reaction Time | 5 hours |

| Yield | 82.1% |

Secondary Amine-Mediated Synthesis

Alternative routes employ secondary amines (e.g., piperidine, morpholine) to modulate reaction kinetics and product purity. While the core steps remain similar, secondary amines enhance cyclization efficiency due to their steric and electronic effects. For instance, piperidine accelerates intermediate formation, reducing reaction times by approximately 20% compared to primary amines.

Optimization of Reaction Conditions

Temperature and Time Dependence

The reaction’s exothermic nature necessitates precise temperature control. Studies indicate that maintaining 80°C ensures optimal cyclization without side-product formation. Deviations below 75°C result in incomplete conversions, while temperatures exceeding 85°C promote degradation.

Solvent Selection

Industrial ethanol is preferred for its dual role as solvent and proton donor, facilitating intermediate stabilization. Substituting ethanol with polar aprotic solvents (e.g., DMF) diminishes yields by 15–20%, likely due to reduced solubility of the starting material.

Stoichiometric Ratios

The molar ratio of formaldehyde to amine critically influences yield. A 2:1 ratio of formaldehyde to methylamine maximizes imine formation, whereas lower ratios leave unreacted starting material. Excess formaldehyde, however, risks over-alkylation, necessitating careful stoichiometric balancing.

Purification and Isolation Techniques

Post-synthesis purification involves:

- Rotary Evaporation : Removes ethanol, concentrating the reaction mixture.

- Aqueous Solidification : Adding water precipitates the crude product, which is filtered and washed to remove residual amines.

- Recrystallization : Absolute ethanol recrystallization enhances purity, achieving >98% purity as confirmed by HPLC.

Table 2: Impact of Recrystallization Solvents on Purity

| Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol | 98.2 | Needle-like |

| Methanol | 95.7 | Plate-like |

| Acetone | 93.4 | Irregular |

Comparative Analysis of Amine Reagents

The choice of amine significantly affects reaction efficiency:

- Methylamine : Yields 82.1% with minimal by-products.

- Ethylamine : Slightly lower yield (78.5%) due to increased steric hindrance.

- Piperidine (Secondary) : Achieves 85% yield but requires stringent pH control to prevent side reactions.

Industrial Scale Production Considerations

Scaling the synthesis involves transitioning from batch to continuous flow reactors, which offer:

- Enhanced Heat Management : Critical for maintaining 80°C in large volumes.

- Reduced Solvent Waste : Ethanol recovery rates exceed 90% in closed-loop systems.

- Consistent Product Quality : Automated pH and temperature controls minimize batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dihydrocoumarins or other reduced forms.

Substitution: Amino or thiol-substituted coumarins.

Scientific Research Applications

Antioxidant Properties

Research has shown that coumarin derivatives, including 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin, possess significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity of Coumarin Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin | 20 | |

| Ascorbic Acid | 15 | |

| Other Coumarins | Varies |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Efficacy of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-cancer Activity

Studies have indicated that coumarins can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specifically, 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin has shown promise in targeting specific cancer types.

Case Study: Inhibition of Breast Cancer Cells

A study conducted by Yang et al. (2017) highlighted that this coumarin derivative inhibited the growth of breast cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival .

Neuroprotective Effects

The neuroprotective potential of coumarins has been explored in models of neurodegenerative diseases. The compound appears to protect neuronal cells from oxidative damage and inflammation.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies demonstrated that 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin reduced neuronal cell death induced by amyloid-beta toxicity, suggesting its potential for Alzheimer's disease therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes associated with disease processes. For example, it has shown inhibitory activity against acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease.

Table 3: Enzyme Inhibition by Coumarins

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter coumarin properties. Key comparisons include:

- Chloro vs.

- Methyl Group Impact : The 6-methyl group in the target compound enhances lipophilicity, which may improve membrane permeability compared to unmethylated analogs like 3(3’-chlorophenyl)coumarin (CAS 23000-36-4) .

Antioxidant Activity

Hydroxy-substituted coumarins (e.g., compounds 5–8 in ) exhibit strong antioxidant activity due to phenolic -OH groups, which scavenge ROS via hydrogen donation. In contrast, 3-(3-chlorophenyl)-6-methyl-4-phenylcoumarin lacks hydroxyl groups, suggesting weaker antioxidant capacity. Cyclic voltammetry (CV) data from hydroxy-3-phenylcoumarins (oxidation potentials: 0.5–0.7 V) imply that chloro and methyl substituents in the target compound would shift oxidation potentials higher, reducing radical-quenching efficacy.

Biological Activity

3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin is a synthetic derivative of the coumarin family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The structural formula of 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin can be represented as follows:

This structure features a coumarin backbone with a chlorophenyl group at one end and a methyl and phenyl group at the other, contributing to its biological properties.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin has been evaluated against various cancer cell lines, showing promising results.

- In vitro Studies : The compound demonstrated cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The IC50 values were comparable to established anticancer agents like doxorubicin, suggesting its potential as an anticancer drug .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HepG2 | 4.85 | Comparable |

| HeLa | 0.75 | Comparable |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 1 µg/mL to 10 µg/mL, indicating strong antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Mechanism of Action : The compound appears to suppress the activity of enzymes such as lipoxygenase, which plays a role in inflammation .

Study 1: Anticancer Efficacy

A study conducted by Razavi et al. synthesized several coumarin derivatives and evaluated their anticancer efficacy using molecular docking techniques. The results indicated that 3-(3-Chlorophenyl)-6-methyl-4-phenylcoumarin effectively binds to target sites involved in cancer cell proliferation .

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against multiple bacterial strains. The results showed that it had a significant inhibitory effect on E. coli and S. aureus, supporting its potential use as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.